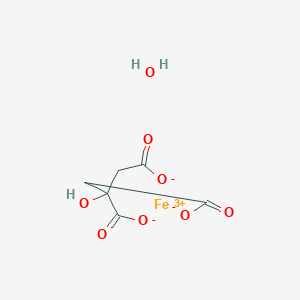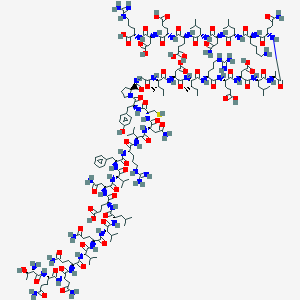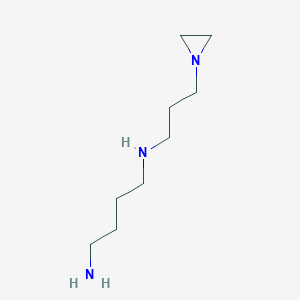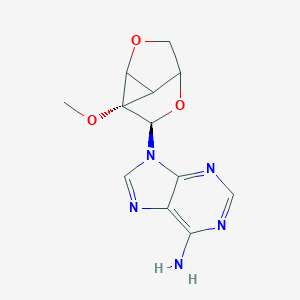![molecular formula C17H12N2O3 B116030 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione CAS No. 158752-32-0](/img/structure/B116030.png)
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, also known as HPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPD is a heterocyclic compound that contains a pyrazine ring and an indene ring, and it is known for its unique chemical properties that make it an ideal candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in various biological processes. Specifically, 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to have a protective effect on the liver and to improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying the role of these enzymes in various biological processes. However, one limitation of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are many potential future directions for research on 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, more research is needed to fully understand the potential benefits and limitations of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments, as well as its potential impact on human health and the environment.
Métodos De Síntesis
The synthesis of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione can be achieved through a variety of methods, including the reaction of 1,2-diketone with aniline and the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline. The latter method is more commonly used due to its higher yield and simplicity.
Aplicaciones Científicas De Investigación
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Propiedades
Número CAS |
158752-32-0 |
|---|---|
Nombre del producto |
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
Fórmula molecular |
C17H12N2O3 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
9-hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C17H12N2O3/c20-15-16(21)19-14-13(18-15)11-8-4-5-9-12(11)17(14,22)10-6-2-1-3-7-10/h1-9,22H,(H,18,20)(H,19,21) |
Clave InChI |
VIQLBZFVOLJWBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
Sinónimos |
1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
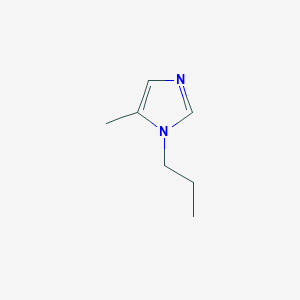
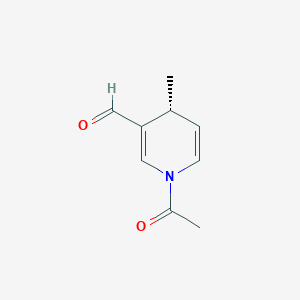
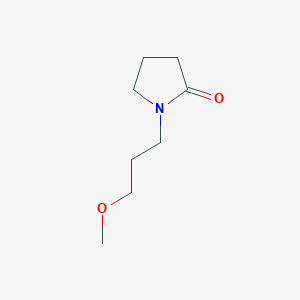
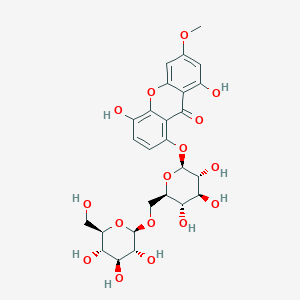
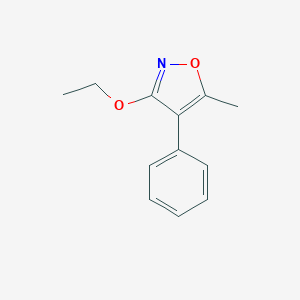
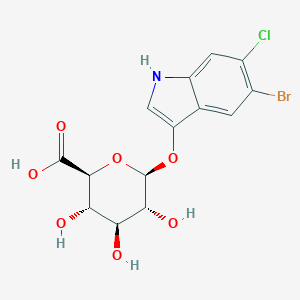
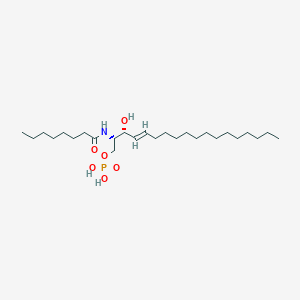
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
